3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline
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Description
3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline, also known as PSQ, is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis Techniques and Molecular Structures
Compounds structurally similar to 3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline have been synthesized and studied for their unique properties. For instance, Desai et al. (2017) discussed the synthesis of novel quinoline derivatives and analyzed their crystal structures, revealing complex molecular conformations and supramolecular architectures. Such studies highlight the intricate molecular interactions and the potential of these compounds in various applications, including material science and molecular engineering (Desai et al., 2017).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of quinoline derivatives. For instance, Ashok et al. (2014) synthesized a series of quinoline derivatives and evaluated their in vitro antibacterial and antifungal activities. These studies have shown that certain quinoline derivatives exhibit significant antimicrobial activities, suggesting their potential as antimicrobial agents in medical and agricultural applications (Ashok et al., 2014).
Anticancer and Pharmacological Studies
Antiproliferative Effects
Quinoline derivatives have shown promising antiproliferative effects against various cancer cell lines. For example, Harishkumar et al. (2018) synthesized and evaluated novel quinoline analogues for their anticancer activity. The synthesized compounds demonstrated significant growth inhibition of human cancer cell lines, indicating their potential as lead compounds in anticancer drug discovery (Harishkumar et al., 2018).
CNS Multi-Receptor Agents
Compounds with the quinoline structure have been investigated for their potential in treating central nervous system (CNS) disorders. Zajdel et al. (2012) synthesized a series of quinoline and isoquinoline derivatives and evaluated them for their affinity to various receptors, including serotoninergic and dopaminergic receptors. The study identified compounds with promising pharmacological profiles, suggesting their utility in developing treatments for CNS disorders (Zajdel et al., 2012).
Molecular Docking and Computational Analysis
Molecular Docking Studies
Molecular docking techniques have been employed to understand the interaction of quinoline derivatives with biological targets. For instance, Desai et al. (2017) conducted in-silico molecular docking studies to investigate the binding modes of synthesized quinoline derivatives with target proteins, providing insights into their potential as antimicrobial agents (Desai et al., 2017).
properties
IUPAC Name |
piperidin-1-yl-[4-(4-propylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-8-18-11-13-19(14-12-18)30(28,29)23-20-9-4-5-10-22(20)25-17-21(23)24(27)26-15-6-3-7-16-26/h4-5,9-14,17H,2-3,6-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGBKHJBCUNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline |
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